molecular formula C8H7BrN2 B7808980 2-[(4-Bromophenyl)amino]acetonitrile

2-[(4-Bromophenyl)amino]acetonitrile

Cat. No.: B7808980
M. Wt: 211.06 g/mol
InChI Key: JDTSLTWFRVCQIE-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)amino]acetonitrile is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity and Spectrofluorometric Characterization

A derivative of 2-[(4-Bromophenyl)amino]acetonitrile, specifically 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC), exhibits significant antibacterial activity. This was determined through in vitro testing against both Gram-positive and Gram-negative bacteria, showing that ABDC is a more effective antibacterial agent compared to its precursor chalcone. Additionally, its solvatochromic properties, including absorption and fluorescence spectra in various solvents, were analyzed to understand its behavior in different environments (Khan, 2017).

Structural and Chemical Analysis

The structural properties of compounds related to this compound have been a subject of research. For instance, 2-Bromobenzaldehyde cyanohydrin, a reaction product involving 2-bromobenzaldehyde and hydrogen cyanide, has been studied for its crystal structure. It forms an intermolecular hydrogen bond between the hydroxy group and the nitrile N atom, which is crucial for understanding its molecular interactions (Betz, Betzler, & Klüfers, 2007).

Electron Transfer Studies

Research has also been conducted on electron transfer reactions involving derivatives of this compound. For example, tris(4-bromophenyl)ammoniumyl, a related compound, was studied in acetonitrile solution using rotating disc voltammetry. This research provided insights into the direct electron transfer reactions, which are fundamental for understanding the chemical behavior of these compounds (Compton & Laing, 1988).

Photoluminescence Studies

A derivative of this compound, specifically 2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile, has been synthesized and its photoluminescent spectra investigated. These studies are crucial for understanding the potential application of these compounds in fluorescent materials and sensors (Li et al., 2011).

Properties

IUPAC Name

2-(4-bromoanilino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTSLTWFRVCQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.